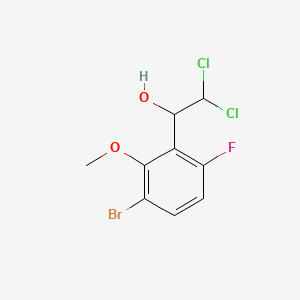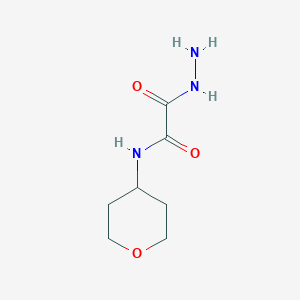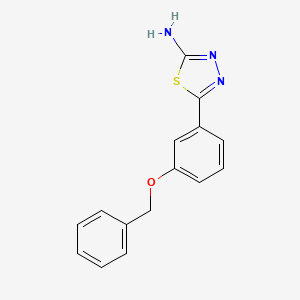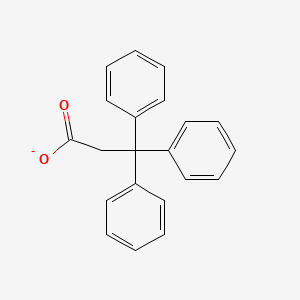
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is a chemical compound with a complex structure that includes bromine, fluorine, methoxy, and dichloroethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of dichloroethanol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2-fluoroethanone
- (3-Bromo-6-fluoro-2-methoxyphenyl)(thiomorpholino)methanone
- 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, fluorine, methoxy, and dichloroethanol groups
Propriétés
Formule moléculaire |
C9H8BrCl2FO2 |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
1-(3-bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO2/c1-15-8-4(10)2-3-5(13)6(8)7(14)9(11)12/h2-3,7,9,14H,1H3 |
Clé InChI |
LQSOPHMDVUUQAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(C(Cl)Cl)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)

![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)


![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)


![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)



![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)

